molecular formula C14H10ClN3O3S B2489737 5-chloro-2-methoxy-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 1251577-98-6

5-chloro-2-methoxy-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No.: B2489737
CAS No.: 1251577-98-6
M. Wt: 335.76
InChI Key: YIIGLQLSNCUDRO-UHFFFAOYSA-N
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Description

5-Chloro-2-methoxy-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)benzamide is a 1,3,4-oxadiazole derivative characterized by a benzamide core substituted with chloro and methoxy groups at positions 5 and 2, respectively. The 1,3,4-oxadiazole ring is linked to a thiophen-3-yl group, distinguishing it from analogs with thiophen-2-yl or other heterocyclic substituents.

The compound’s design leverages the pharmacophoric features of 1,3,4-oxadiazoles, which are known to enhance metabolic stability and binding affinity to target proteins such as thioredoxin reductase (Trr1) or Ca²⁺/calmodulin complexes .

Properties

IUPAC Name

5-chloro-2-methoxy-N-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3O3S/c1-20-11-3-2-9(15)6-10(11)12(19)16-14-18-17-13(21-14)8-4-5-22-7-8/h2-7H,1H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIIGLQLSNCUDRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NC2=NN=C(O2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methoxy-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)benzamide typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Coupling with Benzamide: The oxadiazole intermediate is then coupled with 5-chloro-2-methoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-chloro-2-methoxy-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)benzamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring is known to interact with biological targets through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Structural Features

The table below compares the target compound with structurally related 1,3,4-oxadiazole derivatives:

Compound Name Substituents on Benzamide Oxadiazole-Linked Group Key Structural Differences Reference ID
5-Chloro-2-methoxy-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)benzamide (Target) 5-Cl, 2-OCH₃ Thiophen-3-yl Thiophene substitution at position 3 N/A
LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-oxadiazol-2-yl]benzamide) 4-sulfamoyl 4-Methoxyphenylmethyl Bulky sulfamoyl and arylalkyl groups
LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-oxadiazol-2-yl]benzamide) 4-sulfamoyl Furan-2-yl Furan vs. thiophene; cyclohexyl group
N-(5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide None 5-Chlorothiophen-2-yl Thiophene substitution at position 2
N-(5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-bromobenzamide (Compound 26) 4-Br Thiophen-2-yl Bromine substituent; thiophene-2-yl

Key Observations :

  • Positional Isomerism : The thiophen-3-yl group in the target compound contrasts with thiophen-2-yl analogs (e.g., Compound 26 and N-(5-(5-chlorothiophen-2-yl)-oxadiazol-2-yl)benzamide ). This difference may alter π-π stacking interactions in enzyme binding pockets.
  • Substituent Effects : The 5-chloro and 2-methoxy groups on the benzamide core enhance electron-withdrawing and lipophilic properties compared to unsubstituted (e.g., Compound 26 ) or sulfamoyl-substituted analogs (LMM5/LMM11 ).
Antifungal Activity:
  • LMM5 and LMM11 : Exhibit potent antifungal activity against Candida albicans (MIC₅₀: 1–4 µg/mL), attributed to Trr1 inhibition .
Enzyme Inhibition:
  • Ca²⁺/Calmodulin Inhibition : Compounds like N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-oxadiazol-2-yl)-3-(thiomethoxy)benzamide (Compound 18 ) show IC₅₀ values of ~10 µM. The target compound’s methoxy group may enhance hydrogen bonding with calmodulin’s acidic residues.

Physicochemical Properties

Property Target Compound LMM5 Compound 26
Molecular Weight 379.83 g/mol 562.67 g/mol 377.24 g/mol
LogP (Predicted) ~3.5 ~4.2 ~3.8
Solubility Moderate (DMSO/Pluronic) Low (requires surfactants) Moderate
Purity (HPLC) Not reported >95% 95–100%

Key Observations :

  • The target compound’s logP (~3.5) aligns with Lipinski’s rule (logP < 5), suggesting favorable oral bioavailability compared to LMM5 (logP ~4.2) .
  • Purity data for the target compound are lacking, but analogs synthesized via similar methods (e.g., Compound 26 ) achieve >95% purity.

Biological Activity

5-chloro-2-methoxy-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)benzamide is a heterocyclic compound that has garnered attention due to its potential biological activities. Featuring a benzamide core with chloro and methoxy substitutions, as well as an oxadiazole ring linked to a thiophene moiety, this compound's unique structure allows for diverse interactions with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C14H10ClN3O3SC_{14}H_{10}ClN_3O_3S. The presence of the oxadiazole ring is particularly significant as it is known to enhance the compound's electronic properties and biological activity .

Synthesis

The synthesis of this compound typically involves two main steps:

  • Formation of the Oxadiazole Ring : This is achieved by reacting hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
  • Coupling with Benzamide : The oxadiazole intermediate is then coupled with 5-chloro-2-methoxybenzoyl chloride in the presence of a base such as triethylamine .

Anticancer Activity

Research indicates that compounds containing the oxadiazole unit often exhibit a wide range of biological activities, particularly anticancer properties. For instance, derivatives of 1,3,4-oxadiazoles have shown moderate to high cytotoxicity against various cancer cell lines. In one study, a related oxadiazole derivative exhibited an IC50 value of approximately 92.4 µM against multiple cancer types including colon adenocarcinoma and breast cancer .

Table 1: Anticancer Activity of Related Compounds

Compound NameIC50 (µM)Cancer Cell Lines Tested
Oxadiazole Derivative A92.4Colon adenocarcinoma, breast cancer
Compound B25.72 ± 3.95MCF cell line (apoptosis induction)
Compound CVariesMultiple human cancer lines

The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis in cancer cells and inhibition of specific signaling pathways associated with tumor growth. The presence of the oxadiazole ring can enhance its ability to interact with biological macromolecules, potentially leading to improved efficacy .

Case Studies and Research Findings

Several studies have focused on the biological activity of compounds similar to this compound:

  • Study on Oxadiazole Derivatives : A series of novel oxadiazole derivatives were synthesized and tested for anticancer activity. Some derivatives demonstrated favorable metabolic stability and significant cytotoxic effects against human cancer cell lines .
  • MTT Assay Results : In vitro assays using MTT showed that certain derivatives had IC50 values significantly lower than standard chemotherapeutic agents, indicating their potential as effective anticancer drugs .

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